

# Cebranopadol Demonstrates Lower Abuse Potential Than Oxycodone in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cebranopadol	
Cat. No.:	B606582	Get Quote

New research indicates that **cebranopadol**, a novel analgesic agent, exhibits a significantly lower potential for abuse compared to the widely prescribed opioid, oxycodone. This conclusion is supported by findings from both oral and intranasal human abuse potential (HAP) studies in non-dependent, recreational opioid users. These studies consistently demonstrated that **cebranopadol** was associated with lower "drug liking" scores, a key indicator of abuse liability, than oxycodone.

**Cebranopadol** is a first-in-class analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) receptor and the  $\mu$ -opioid peptide (MOP) receptor.[1][2] This unique mechanism of action is believed to contribute to its analgesic efficacy while mitigating some of the undesirable effects associated with traditional MOP receptor agonists like oxycodone, including abuse potential.[1][3]

#### **Oral Abuse Potential Study**

A randomized, double-blind, five-way crossover study evaluated the oral abuse potential of two supratherapeutic doses of **cebranopadol** (600 μg and 1000 μg) against oxycodone (40 mg), tramadol (600 mg), and placebo.[2][4] The primary endpoint was the maximum effect (Emax) on a 100-point "Drug Liking" Visual Analog Scale (VAS).

The results, summarized in the table below, show that both doses of **cebranopadol** were "liked" significantly less than both oxycodone and tramadol.[2] Notably, the 600 µg dose of **cebranopadol** showed a liking score similar to that of placebo.[2]



Treatment Group	Mean Drug Liking Emax (VAS)
Placebo	-
Cebranopadol 600 μg	Similar to Placebo
Cebranopadol 1000 μg	Significantly lower than oxycodone and tramadol
Oxycodone 40 mg	-
Tramadol 600 mg	-
Table 1: Primary Endpoint Results from the Oral Human Abuse Potential Study. Data sourced from press releases.[2]	

## **Intranasal Abuse Potential Study**

To assess the abuse potential via a common route of abuse, a separate Phase 1, randomized, double-blind, three-way crossover study was conducted to evaluate the intranasal abuse potential of a supratherapeutic dose of **cebranopadol** (1000 µg, crushed) compared to oxycodone IR (40 mg, crushed) and placebo in adult non-dependent recreational opioid users. [1][5]

The primary endpoint was again the "Drug Liking" VAS Emax. The study met its primary endpoint, demonstrating that intranasal **cebranopadol** was significantly less "likable" than intranasal oxycodone.[1][5]



Treatment Group	Mean Drug Liking Emax (VAS)	Median Drug Liking Emax (VAS)
Placebo	-	-
Cebranopadol 1000 μg (intranasal)	67.3	60.5
Oxycodone 40 mg (intranasal)	92.1	100.0
Table 2: Primary Endpoint Results from the Intranasal Human Abuse Potential Study. Data sourced from press releases.[1][5]		

Furthermore, secondary endpoints such as "Take Drug Again" and "Overall Drug Liking" also favored **cebranopadol**, indicating a lower desire among participants to re-experience the drug compared to oxycodone.[1]

### **Experimental Protocols**

While full peer-reviewed publications with detailed methodologies are pending, the available information from press releases and clinical trial registries outlines the general design of these studies.[6][7]

Study Design: Both the oral and intranasal studies employed a randomized, double-blind, crossover design.[1][2] This design is a standard in HAP studies, as it allows for within-subject comparisons of different drugs, thereby reducing variability and increasing statistical power.

Participants: The studies enrolled healthy, non-dependent recreational opioid users.[1][2] This specific population is chosen for HAP studies because they are experienced with the subjective effects of opioids and can provide reliable data on abuse-related measures.[8] A screening phase, including a naloxone challenge, is typically used to confirm non-dependence on opioids. [4]

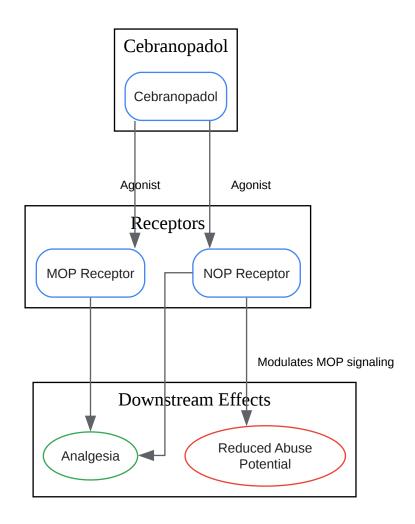
Assessments: The primary measure of abuse potential was the "Drug Liking" VAS, a subjective rating by the participant.[2][5] Other subjective measures likely included other VAS scales for



effects such as "Good Drug Effects," "Bad Drug Effects," and "High," as well as questionnaires like the Addiction Research Center Inventory (ARCI). Objective measures, such as pupillometry (measurement of pupil size), are also commonly used in such studies.

### **Mechanism of Action and Experimental Workflow**

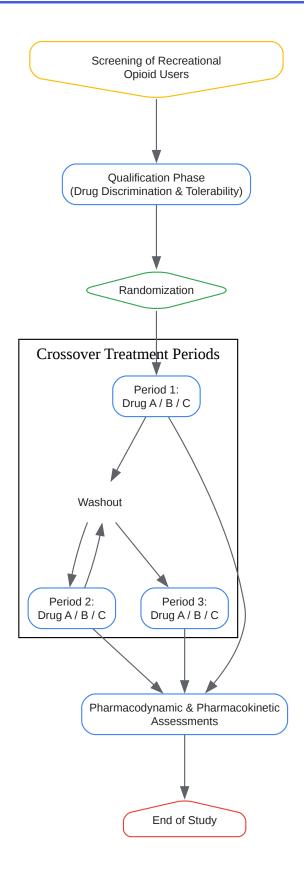
The diagrams below illustrate the proposed signaling pathway of **cebranopadol** and the general workflow of the human abuse potential studies.



Click to download full resolution via product page

Caption: Cebranopadol's dual agonism of MOP and NOP receptors.





Click to download full resolution via product page

Caption: Generalized workflow of the HAP crossover studies.



In conclusion, the available data from human abuse potential studies suggest that **cebranopadol** has a lower abuse liability than oxycodone, both when administered orally and intranasally. This favorable profile, combined with its demonstrated analgesic efficacy, positions **cebranopadol** as a potentially valuable alternative in the management of moderate to severe pain, with a reduced risk of abuse. The full results from these studies, once published in peer-reviewed journals, will provide a more comprehensive understanding of its safety and abuse potential profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tris Pharma Reports Positive Clinical Results of Intranasal Human Abuse Potential Study Indicating Low Abusability of Cebranopadol, an Investigational, First-in-Class Oral Dual-NMR Agonist for the Treatment of Moderate-to-Severe Pain Tris Pharma [trispharma.com]
- 2. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy Cebranopadol Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone [prnewswire.com]
- 3. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. patientcareonline.com [patientcareonline.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. fda.gov [fda.gov]
- To cite this document: BenchChem. [Cebranopadol Demonstrates Lower Abuse Potential Than Oxycodone in Human Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606582#cebranopadol-vs-oxycodone-human-abuse-potential-study]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com